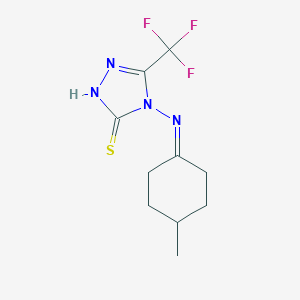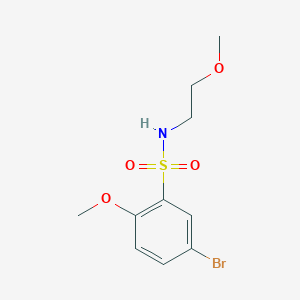
N-(1,5-dimethylhexyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,5-dimethylhexyl)-3-methoxybenzamide, also known as DMH-1, is a small molecule inhibitor that targets the BMP (bone morphogenetic protein) signaling pathway. The BMP pathway is involved in various biological processes, including embryonic development, tissue homeostasis, and bone formation. DMH-1 has been shown to have potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular disorders.
Wirkmechanismus
N-(1,5-dimethylhexyl)-3-methoxybenzamide inhibits the BMP signaling pathway by binding to the BMP type I receptors, ALK2, ALK3, and ALK6. This binding prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth, migration, and differentiation.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,5-dimethylhexyl)-3-methoxybenzamide inhibits cell growth and induces apoptosis. In fibrotic tissues, N-(1,5-dimethylhexyl)-3-methoxybenzamide reduces collagen deposition and inhibits myofibroblast differentiation. In cardiovascular tissues, N-(1,5-dimethylhexyl)-3-methoxybenzamide improves cardiac function and reduces cardiac fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,5-dimethylhexyl)-3-methoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high selectivity for the BMP signaling pathway. However, N-(1,5-dimethylhexyl)-3-methoxybenzamide has some limitations, including its low solubility in water and its potential toxicity in high concentrations.
Zukünftige Richtungen
There are several future directions for N-(1,5-dimethylhexyl)-3-methoxybenzamide research. One direction is to investigate the potential therapeutic applications of N-(1,5-dimethylhexyl)-3-methoxybenzamide in other diseases, such as osteoporosis and pulmonary hypertension. Another direction is to develop more potent and selective inhibitors of the BMP signaling pathway. Additionally, the combination of N-(1,5-dimethylhexyl)-3-methoxybenzamide with other therapeutic agents could be explored for potential synergistic effects. Finally, the development of N-(1,5-dimethylhexyl)-3-methoxybenzamide analogs with improved pharmacokinetic properties could enhance its therapeutic potential.
Synthesemethoden
N-(1,5-dimethylhexyl)-3-methoxybenzamide can be synthesized through a multi-step process starting with commercially available chemicals. The first step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethylhexan-1-amine to obtain the corresponding amide. The final step involves the reduction of the amide with lithium aluminum hydride to yield N-(1,5-dimethylhexyl)-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1,5-dimethylhexyl)-3-methoxybenzamide has been extensively studied in various scientific research fields. In cancer research, N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to inhibit the growth and metastasis of various cancer types, including breast, lung, and pancreatic cancer. N-(1,5-dimethylhexyl)-3-methoxybenzamide has also been shown to have anti-fibrotic effects in liver and lung fibrosis. In cardiovascular research, N-(1,5-dimethylhexyl)-3-methoxybenzamide has been shown to improve cardiac function and reduce cardiac fibrosis in heart failure models.
Eigenschaften
Produktname |
N-(1,5-dimethylhexyl)-3-methoxybenzamide |
|---|---|
Molekularformel |
C16H25NO2 |
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
3-methoxy-N-(6-methylheptan-2-yl)benzamide |
InChI |
InChI=1S/C16H25NO2/c1-12(2)7-5-8-13(3)17-16(18)14-9-6-10-15(11-14)19-4/h6,9-13H,5,7-8H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
KSORRBJGVNOIRB-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC |
Kanonische SMILES |
CC(C)CCCC(C)NC(=O)C1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)
![Ethyl 5-acetyl-2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B255026.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)




![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)


